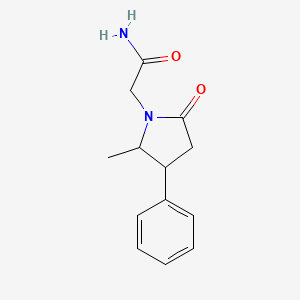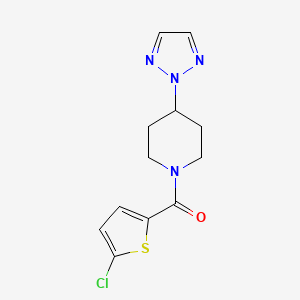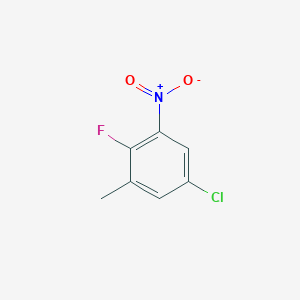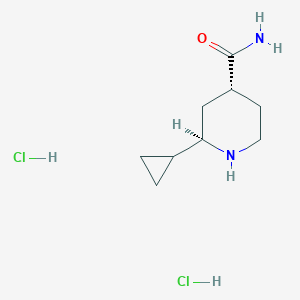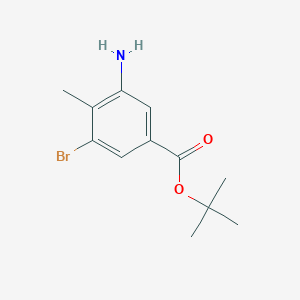
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Oxadiazoles and Pyrrole Derivatives One application of compounds structurally related to 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde involves the synthesis of oxadiazoles and pyrrole derivatives, which are of interest due to their potential in various chemical domains. For example, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles was achieved through a series of reactions starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime. This process involved the conversion of the oxime to a carbonitrile, followed by the formation of an amide oxime and finally heterocyclization into oxadiazoles (Potkin, Petkevich, & Kurman, 2009). In another study, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, showcasing the versatile chemistry and applications of pyrrole-based compounds (Singh, Rawat, & Sahu, 2014).
Enantiomeric Separation and Chirality Studies Compounds similar to this compound have been used in enantiomeric separation and chirality studies. N-Aryl-2,5-dimethylpyrrole-3-carbaldehydes were synthesized and used in diastereoisomeric association complexes to study enantiomeric separations, showcasing the compound's utility in stereochemical applications (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Polymerization and Material Chemistry
Ring-Opening Polymerization Compounds structurally related to this compound have been used as ligands in the formation of metal complexes, which in turn have shown efficacy in catalyzing ring-opening polymerizations, a key process in polymer chemistry (Qiao, Ma, & Wang, 2011).
Polyaddition Reactions In the field of polymer science, the dimethyl variant of the compound has been involved in polyaddition reactions, specifically with metal complexes, leading to the formation of cyclic oligo(acetal-esters). This showcases the compound's potential in creating novel polymer structures (Maślińska-Solich, Macionga, & Turczyn, 1995).
Supramolecular Chemistry
Single Molecule Magnets In supramolecular chemistry, a derivative of 1-methyl-1H-pyrrole-2-carbaldehyde, structurally similar to the compound , was used as a ligand to create a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's relevance in materials science and nanotechnology (Giannopoulos et al., 2014).
Synthesis of Calix[4]pyrrole Derivatives Further, the compound has been used in the synthesis of calix[4]pyrrole derivatives, which are known for their anion-binding properties. These derivatives have been shown to display sharp color changes in the presence of fluoride and acetate anions, highlighting their potential in sensor applications (Farinha, Tomé, & Cavaleiro, 2010).
特性
IUPAC Name |
2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-9(6-13)8(2)12(7)10-3-4-14-11-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFYPORWCHEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

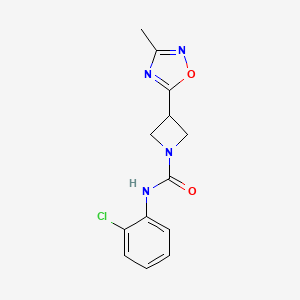

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)

![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
